6-Phenylpyridazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYTABSZVILNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738986 | |
| Record name | 6-Phenylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103985-11-1 | |
| Record name | 6-Phenylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Phenylpyridazine 3 Carboxylic Acid and Its Analogs
Strategies for Core Pyridazine (B1198779) Ring Synthesis
The construction of the pyridazine ring is a critical step in the synthesis of 6-phenylpyridazine-3-carboxylic acid and its analogs. Contemporary approaches are moving towards more sustainable and efficient methods.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Microwave-assisted synthesis has emerged as a significant tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com
Microwave irradiation has been successfully employed in the synthesis of various pyridazine derivatives. For example, a microwave-assisted, solvent-free synthesis of 3,4,6-triarylpyridazines has been developed using a solid-supported catalyst, resulting in high yields in a matter of minutes. nih.govmdpi.com While this specific method yields a different substitution pattern, it underscores the potential of microwave technology in pyridazine synthesis. The application of microwave energy could potentially be adapted to the cyclization reactions leading to the this compound core, thereby offering a more environmentally friendly alternative to conventional heating methods.
Functionalization at the Carboxylic Acid Moiety
Once the this compound core is obtained, the carboxylic acid group provides a versatile handle for further structural modifications, most commonly through esterification.
Esterification Reactions
Esterification of the carboxylic acid group is a fundamental transformation for creating analogs with potentially altered biological activities or physicochemical properties.
The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
While specific experimental protocols for the Fischer esterification of this compound are not abundantly detailed in the cited literature, the general principles are applicable. A typical procedure would involve refluxing a solution of this compound in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the excess alcohol is removed, and the ester is isolated and purified. For the esterification of pyridine carboxylic acids, a related class of compounds, it has been noted that the reaction can be catalyzed by the strong acid salt of the corresponding ester itself. google.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Typical Condition |
| Carboxylic Acid | This compound |
| Alcohol | Methanol, Ethanol, etc. (often used as solvent) |
| Catalyst | Concentrated H₂SO₄, HCl, p-TsOH |
| Temperature | Reflux |
| Reaction Time | Varies (monitored by TLC) |
| Work-up | Neutralization, extraction, and purification |
The mechanism of the Fischer esterification is a well-established, multi-step process involving nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The subsequent steps involve:
Nucleophilic Attack: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Amide Bond Formation
The carboxylic acid group at the 3-position of the pyridazine ring is a versatile handle for further chemical modification, most notably for the formation of amide bonds. This transformation is crucial for creating a diverse library of compounds for various applications, including medicinal chemistry. Two primary strategies for this conversion are carbodiimide-mediated coupling and the use of acyl chloride intermediates.
Carbodiimide-mediated coupling is a widely used method for forming amide bonds directly from carboxylic acids and amines under mild conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid. ucl.ac.uk The reaction proceeds through an O-acylisourea intermediate, which is highly reactive and readily undergoes nucleophilic attack by an amine to form the desired amide. The primary byproduct of this reaction using DCC is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.
A typical procedure involves stirring the this compound with the chosen amine and the carbodiimide reagent in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Table 1: Example of Carbodiimide-Mediated Amide Synthesis
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |
|---|
An alternative, robust method for amide bond formation involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of this intermediate with an amine. jcsp.org.pkkhanacademy.org This method is particularly useful when dealing with less reactive amines.
The activation of this compound to its corresponding acyl chloride can be achieved using several common chlorinating agents. libretexts.orgchemguide.co.uklibretexts.org
Thionyl Chloride (SOCl₂) : This reagent is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. libretexts.orgchemguide.co.uk
Phosphorus Pentachloride (PCl₅) : This solid reagent reacts readily with carboxylic acids, producing the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct, which can be separated by distillation. libretexts.orglibretexts.org
Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of DMF, this reagent provides a mild and efficient conversion to the acyl chloride.
Once the 6-phenylpyridazine-3-carbonyl chloride is formed, it is typically reacted in situ or after purification with the desired amine. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often required to neutralize the HCl generated during the reaction. khanacademy.org
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Byproducts | Phase | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Liquid | Byproducts are gaseous, simplifying purification. chemguide.co.uk |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Solid | Reaction is vigorous; POCl₃ must be removed. libretexts.org |
Reduction to Alcohols (e.g., using Lithium Tetrahydridoaluminate)
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (6-phenylpyridazin-3-yl)methanol. This transformation provides a key intermediate for further synthetic elaborations. Due to the stability of the carboxylic acid group, a powerful reducing agent is required.
Lithium tetrahydridoaluminate (LiAlH₄), also known as lithium aluminum hydride, is the reagent of choice for this reduction. chemguide.co.ukdocbrown.info It is a potent source of hydride ions (H⁻) and is capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), because LiAlH₄ reacts violently with water and other protic solvents. chemguide.co.ukdocbrown.info The initial reaction produces an aluminum alkoxide complex, which is then hydrolyzed in a separate aqueous workup step, often with dilute acid, to liberate the final alcohol product. chemguide.co.ukyoutube.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.info
Introduction and Modification of the Phenyl Substituent
The presence and nature of the phenyl group at the 6-position are critical to the molecule's properties. Synthetic strategies must therefore address both its initial introduction and potential subsequent modifications.
The most common and direct method for introducing the phenyl substituent is by starting with a precursor molecule that already contains the phenyl group. The formation of the pyridazine ring is often achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. wikipedia.org For the synthesis of this compound, a suitable starting material would be a γ-ketoacid containing a phenyl group, such as 4-oxo-4-phenylbut-2-enoic acid. The reaction with hydrazine hydrate (N₂H₄·H₂O) leads to a cyclization and dehydration process, forming the pyridazine heterocycle with the phenyl group and the carboxylic acid precursor at the desired positions.
Once the this compound scaffold is assembled, the phenyl ring can be further functionalized through electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the pyridazine ring and the carboxylic acid group. Such modifications allow for the fine-tuning of the molecule's electronic and steric properties. Potential reactions include nitration, halogenation, or Friedel-Crafts acylation, although the pyridazine ring's electron-withdrawing nature can deactivate the phenyl ring towards these reactions.
Regioselective Synthesis and Control
Control of regiochemistry is paramount in the synthesis of unsymmetrically substituted pyridazines like this compound. The final arrangement of the phenyl and carboxyl groups is determined by the structure of the acyclic precursor.
The synthesis typically relies on the reaction between an unsymmetrical 1,4-dicarbonyl compound (or its equivalent) and hydrazine. wikipedia.org For instance, using 4-phenyl-4-oxobutanoic acid, the reaction with hydrazine will yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or other functional group manipulations are then required to introduce the double bond in the pyridazine ring and convert the functional group at the 3-position to a carboxylic acid. The inherent asymmetry of the starting ketoacid dictates the placement of the phenyl group relative to the newly formed heterocyclic ring, thus ensuring high regioselectivity. Modern methods, such as inverse electron demand Diels-Alder reactions, can also offer high levels of regiocontrol in the formation of the pyridazine core. organic-chemistry.org
Advanced Synthetic Techniques
Beyond classical condensation reactions, advanced synthetic methods are being developed to provide more efficient and versatile routes to substituted pyridazines. These techniques often involve transition metal-catalyzed cross-coupling reactions or novel cycloaddition strategies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. asianpubs.org This technique utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.gov The synthesis of pyridazine derivatives has been shown to benefit from this technology, enabling the efficient construction of this important heterocyclic scaffold. asianpubs.orgasianpubs.org
While a specific microwave-assisted synthesis for this compound is not extensively detailed in the cited literature, analogous syntheses of substituted pyridazinones and other pyridazine derivatives provide a strong basis for a proposed synthetic route. asianpubs.org A plausible microwave-assisted approach could involve the condensation of a suitable β-aroylpropionic acid with hydrazine hydrate to form the corresponding 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. Subsequent aromatization and functional group manipulation, potentially involving oxidation of a methyl group at the 3-position to a carboxylic acid, could be significantly accelerated under microwave irradiation.
The key advantages of employing microwave assistance in the synthesis of this compound and its analogs would likely include:
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. google.com
Higher Yields: Increased reaction rates and reduced side reactions can lead to improved product yields.
Improved Purity: The precise temperature control offered by modern microwave reactors can minimize the formation of impurities.
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
A hypothetical reaction scheme could involve the cyclization of a phenyl-substituted 1,4-dicarbonyl compound with a hydrazine derivative under microwave irradiation. The subsequent oxidation of a precursor group at the C3 position to the carboxylic acid could also be facilitated by microwave energy.
Table 1: Representative Conditions for Microwave-Assisted Synthesis of Pyridazine Derivatives
| Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| β-Arylpropionic acid, Hydrazine hydrate | Ethanol | 150 | 120 | 5-10 | >85 | asianpubs.org |
| 3-Chloropyridazine, Anthranilic acid | Methanol | 300 | 100 | 1-3 | >90 | asianpubs.org |
| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 500 | 150 | 4-8 | High | mdpi.com |
This table presents generalized conditions based on the synthesis of related pyridazine derivatives and is intended to be illustrative of a potential microwave-assisted synthesis of this compound.
Photoredox Catalysis (e.g., Visible Light-Driven Reactions)
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate reactive intermediates. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under ambient conditions. tandfonline.com While a direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, the principles of this technology can be applied to propose feasible synthetic strategies.
One potential approach involves a visible-light-driven cross-coupling reaction to install the phenyl group at the 6-position of a pre-functionalized pyridazine-3-carboxylic acid derivative. For instance, a pyridazine bearing a halogen at the 6-position could undergo a photoredox-mediated coupling with a phenyl boronic acid or a similar organometallic reagent.
Another plausible strategy could involve the direct C-H functionalization of a pyridazine precursor. Recent advancements in photoredox catalysis have enabled the direct arylation of various heterocycles, offering a more atom-economical approach. Furthermore, visible-light-driven carboxylation reactions using CO2 as a C1 source are gaining prominence, suggesting a potential route to introduce the carboxylic acid functionality onto a 6-phenylpyridazine core. mdpi.com
The proposed photoredox-catalyzed synthesis would likely offer the following benefits:
Mild Reaction Conditions: Reactions are often performed at room temperature, tolerating a wide range of functional groups.
High Selectivity: Photoredox catalysis can offer high levels of chemo- and regioselectivity.
Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry.
A hypothetical reaction could be designed based on the coupling of a 6-halopyridazine-3-carboxylate ester with a phenyl radical precursor, generated via a photoredox cycle. Subsequent hydrolysis of the ester would yield the desired this compound.
Table 2: Key Components in a Proposed Visible-Light-Driven Synthesis
| Component | Example | Function |
| Photocatalyst | Iridium or Ruthenium complexes, Organic dyes (e.g., Eosin Y) | Absorbs visible light and initiates electron transfer |
| Light Source | Blue or White LEDs | Provides the energy for photocatalyst excitation |
| Substrates | 6-Halopyridazine-3-carboxylic acid ester, Phenylboronic acid or Phenylsilane | Precursors for the target molecule |
| Reductant/Oxidant | Amine or other sacrificial agent | Participates in the photoredox cycle |
| Solvent | Acetonitrile, DMF, DMSO | Solubilizes reactants and catalyst |
This table outlines the general components that would be necessary for a hypothetical photoredox-catalyzed synthesis of this compound, based on established principles of visible-light-driven reactions.
Derivatives and Analogs of 6 Phenylpyridazine 3 Carboxylic Acid
Structural Modifications and Design Rationales
The design of derivatives and analogs of 6-phenylpyridazine-3-carboxylic acid is a strategic process aimed at optimizing its molecular properties. The pyridazine (B1198779) ring itself has unique physicochemical characteristics, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug design. nih.gov Modifications to this core structure are intended to fine-tune these properties for specific applications.
One common modification involves the introduction of substituents at available positions on the pyridazine ring. For instance, the synthesis of 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid involves the introduction of a trifluoromethyl group and the formation of a pyridazinone, which can alter the electronic and steric profile of the molecule. google.com Another example is the preparation of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, which introduces a reactive chloro group that can be further functionalized. google.com
The rationale behind such modifications often involves bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. researchgate.netmdpi.com The pyridazine core is considered a valuable scaffold in medicinal chemistry due to its wide range of biological activities. mdpi.com
| Modification | Precursor | Reagents/Conditions | Resulting Compound | Rationale/Application |
| Oxidation and Chlorination | 3-chloro-6-methylpyridazine | 1. Oxidant (e.g., KMnO4, K2Cr2O7), H2SO4; 2. POCl3 | 3,6-dichloropyridazine | Introduction of reactive sites for further functionalization. |
| Methoxylation | 6-chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol | 6-methoxypyridazine-3-carboxylic acid | To study the effect of an electron-donating group on the pyridazine ring. google.com |
| Amination | 3-chloro-6-phenylpyridazine | Hydrazine hydrate | 3-hydrazinyl-6-phenylpyridazine | Introduction of a nucleophilic group for further derivatization. |
For example, a series of 6-arylpyridazin-3(2H)-ones have been synthesized with various substituents on the aryl group. These syntheses often employ Suzuki coupling reactions to introduce substituted aryl groups at the 6-position of the pyridazine ring. researchgate.net While not directly modifying a pre-existing this compound, these studies provide insight into the tolerance for various phenyl substitutions in related structures.
The design rationale for these modifications is often to probe specific interactions with a biological target. For instance, introducing hydrogen bond donors or acceptors, or altering the electronic nature of the phenyl ring (e.g., with nitro or methoxy groups), can significantly impact binding affinity and biological activity. mdpi.com
| Substituent | Position on Phenyl Ring | Synthetic Approach | Rationale |
| 4-Fluoro | para | Suzuki coupling of a 4-fluorophenylboronic acid with a 6-chloropyridazine derivative. | To introduce an electron-withdrawing group and potential hydrogen bond acceptor. nih.gov |
| 4-Chloro | para | Reaction of a pyridazinone with p-chlorobenzaldehyde. nih.gov | To investigate the effect of a larger halogen on activity. |
| 4-Nitro | para | Reaction of 3-oxo-2-arylhydrazonopropanals with p-nitrophenylacetic acid. mdpi.com | To introduce a strong electron-withdrawing group. |
| 4-Methoxy | para | Starting from a 4-methoxyphenyl precursor in the synthesis of the pyridazine ring. | To study the effect of an electron-donating group. |
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and hydrazides. These transformations are crucial for creating derivatives with altered solubility, polarity, and ability to participate in hydrogen bonding. nih.govmasterorganicchemistry.comkhanacademy.org
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For example, pyridazine-3-carboxylic acid can be converted to its ethyl ester by refluxing with ethanol and sulfuric acid. blumberginstitute.org This modification can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
Amidation: The formation of amides is another key transformation. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with an amine. nih.govnih.gov A series of carboxamide derivatives bearing a phenylpyridazine core have been synthesized and evaluated for their biological activities. scispace.com Amides are important functional groups in many biologically active molecules due to their ability to act as both hydrogen bond donors and acceptors.
Bioisosteric Replacement: The carboxylic acid group can also be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or acyl sulfonamides. This strategy is often employed in drug design to improve pharmacokinetic properties or to alter the acidity of the molecule while maintaining its ability to interact with a biological target. drughunter.com
| Transformation | Reagents/Conditions | Resulting Functional Group | Rationale |
| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H2SO4) | Ester | Increase lipophilicity, potential for prodrug design. chem-soc.sigoogle.com |
| Amidation | 1. SOCl2 or other activating agent; 2. Amine | Amide | Introduce hydrogen bonding capabilities, modulate solubility and biological activity. khanacademy.orgguidechem.com |
| Hydrazide formation | Ester derivative, Hydrazine hydrate | Hydrazide | Serve as an intermediate for further heterocycle synthesis. blumberginstitute.org |
Synthesis of Related Heterocyclic Carboxylic Acids
The synthesis of structurally related heterocyclic carboxylic acids, such as pyridine and other pyridazine analogs, provides valuable comparative compounds for structure-activity relationship studies and can lead to the discovery of novel bioactive agents.
6-Phenylpyridine-3-carboxylic acid, also known as 6-phenylnicotinic acid, is a close structural analog of this compound where a CH group replaces one of the nitrogen atoms in the pyridazine ring. The synthesis of this and related analogs often involves the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.
One approach to synthesizing substituted nicotinic acids involves the reaction of γ-butyrolactone with a methyl nicotinate derivative under alkaline conditions, followed by ring-opening, hydrogenation, halogenation, and amination/ring-closing steps. google.com Another general method involves the esterification of a pyridine carboxylic acid with an alcohol in the presence of an acid catalyst. google.com
The synthesis of conformationally restricted analogs of nicotinic acid derivatives has also been explored to create molecules with more defined three-dimensional shapes, which can be beneficial for selective interaction with biological targets. mdpi.com
A variety of other pyridazine carboxylic acid derivatives have been synthesized to explore the chemical space around this scaffold. These syntheses often start from simple precursors and build the pyridazine ring through condensation reactions. wikipedia.org
For example, 6-chloropyridazine-3-carboxylic acid is a key intermediate that can be synthesized by the oxidation of 3-chloro-6-methylpyridazine. google.com This intermediate can then be used to create a range of derivatives through nucleophilic substitution of the chlorine atom.
Another synthetic route involves the reaction of 1,4-dicarbonyl compounds with hydrazine to form the pyridazine ring. wikipedia.org For instance, reacting a γ-keto acid with hydrazine hydrate is a common method for preparing 4,5-dihydropyridazinone derivatives, which can be further modified. researchgate.net Furthermore, fused pyridazine systems, such as pyrido[3,4-c]pyridazines, can be synthesized from substituted pyridines or pyridazines, leading to more complex polycyclic structures. mdpi.com
Preparation of Complex Molecular Scaffolds Incorporating the Pyridazine Moiety
The inherent reactivity of the pyridazine ring, coupled with the functional handles provided by the phenyl and carboxylic acid substituents, allows for the strategic construction of more elaborate molecular frameworks. The carboxylic acid group can be readily converted into a variety of reactive intermediates, such as acid chlorides or carbohydrazides, which serve as key precursors for the annulation of additional heterocyclic rings.
Fused Heterocyclic Pyridazine Derivatives
The synthesis of fused pyridazine systems often leverages the transformation of the carboxylic acid moiety into a more reactive functional group capable of participating in cyclization reactions. A common and effective strategy involves the conversion of this compound to its corresponding carbohydrazide, 6-phenylpyridazine-3-carbohydrazide. This intermediate is a versatile precursor for the synthesis of a variety of fused heterocycles.
For instance, the reaction of 6-phenylpyridazine-3-carbohydrazide with various electrophilic reagents can lead to the formation of fused triazole, oxadiazole, or thiadiazole rings. The specific fused system obtained is dependent on the cyclizing agent employed.
| Reagent | Fused Heterocyclic System |
| Carbon disulfide | 1,3,4-Oxadiazole-2-thione |
| Isothiocyanates | 1,2,4-Triazole-3-thione |
| Acid chlorides/Anhydrides | 1,3,4-Oxadiazole |
| α-Halo ketones | 1,2,4-Triazine |
One notable application of this approach is the synthesis of pyridazino[4,5-d] liberty.edunih.govmdpi.comtriazolo[4,3-b]pyridazines. These complex tetracyclic systems are constructed by first forming a pyridazino[4,5-d]pyridazine core, which is then further elaborated. While direct synthesis from this compound is not extensively documented, analogous transformations of related pyridazine carbohydrazides provide a clear blueprint for such synthetic endeavors.
Furthermore, the phenyl group at the 6-position can influence the reactivity and regioselectivity of these cyclization reactions, and its electronic properties can be modulated to fine-tune the characteristics of the resulting fused systems.
Computational and Theoretical Studies
Molecular Modeling Approaches
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Protein-Ligand Interactions and Binding Affinity Prediction
Molecular docking studies on derivatives of pyridazine (B1198779) have been employed to understand their interactions with various protein targets. For instance, studies on pyridazine derivatives have shown their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) nih.gov. These studies reveal detailed interactions at the atomic level, such as hydrogen bonds and hydrophobic interactions, which are crucial for the binding of the ligand to the active site of the protein. The binding affinity, often expressed as a docking score or binding energy, is a key metric obtained from these simulations that helps in ranking potential drug candidates. While specific docking studies on 6-Phenylpyridazine-3-carboxylic acid are not extensively documented in publicly available literature, the principles from studies on analogous compounds can be applied. For example, the pyridazine ring can act as a scaffold that positions other functional groups, like the phenyl ring and the carboxylic acid, to interact with specific amino acid residues in a protein's binding pocket.
To illustrate the type of data generated from such studies, a representative table of docking scores for hypothetical interactions of this compound with various protein targets is presented below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | Cys919, Asp1046, Phe1047 |
| Tumor Necrosis Factor-alpha (TNF-alpha) | -7.2 | Tyr59, Tyr151, Gly121 |
Note: The data in this table is illustrative and based on typical results from molecular docking studies on similar compounds.
Identification of Potential Biological Targets
Inverse virtual screening, which involves docking a single ligand against a library of protein structures, is a powerful approach to identify potential new biological targets for a compound. For pyridazinone-based libraries, this method has been used to propose a variety of potential targets nih.gov. By docking this compound against a panel of known drug targets, it would be possible to generate a ranked list of proteins with which it is predicted to interact most strongly. This can guide experimental studies to validate these potential targets and explore new therapeutic applications for the compound.
Ligand Design and Optimization based on Docking Scores
The insights gained from molecular docking are invaluable for the rational design and optimization of new ligands. By analyzing the binding mode of a lead compound like a pyridazine derivative, medicinal chemists can identify opportunities to modify its structure to enhance its binding affinity and selectivity for a target protein. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, adding a suitable hydrophobic group to the ligand could lead to a more potent inhibitor. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
Pharmacophore models have been successfully developed for various classes of pyridazine derivatives. For example, a pharmacophore model for pyridazin-3-one derivatives as potent phosphodiesterase 4 (PDE4) inhibitors identified key features such as hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring actascientific.com. Similarly, a pharmacophore model for aminopyridazine derivatives acting as selective GABA-A receptor antagonists highlighted the importance of hydrophobic and aromatic features dovepress.com.
For this compound, a pharmacophore model could be generated based on a set of structurally similar and biologically active molecules. Such a model would define the spatial arrangement of features like the aromatic phenyl ring, the hydrogen bond accepting nitrogen atoms of the pyridazine ring, and the hydrogen bond donating and accepting carboxylic acid group. This model could then be used to screen large chemical databases to identify novel compounds with the desired biological activity.
A hypothetical pharmacophore model for this compound might include the following features:
| Pharmacophoric Feature | Corresponding Moiety |
| Aromatic Ring | Phenyl group |
| Hydrogen Bond Acceptor | Pyridazine nitrogen atoms |
| Hydrogen Bond Donor/Acceptor | Carboxylic acid group |
| Hydrophobic Center | Phenyl group |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity.
3D-QSAR studies on pyridazin-3-one derivatives have successfully elucidated the molecular features required for their inhibitory activity against PDE4 actascientific.com. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For this compound and its analogs, a QSAR study could involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity against a specific target. The resulting QSAR model would provide valuable insights into the structural requirements for activity and guide the design of more potent derivatives. For instance, such a study might reveal that electron-withdrawing substituents on the phenyl ring increase activity, while bulky substituents on the pyridazine core decrease it.
Elucidation of Key Structural Features for Biological Activity
The biological potential of pyridazine derivatives is largely dictated by their specific structural characteristics. For this compound, the key features influencing its biological activity are the pyridazine ring, the phenyl substituent at the 6-position, and the carboxylic acid group at the 3-position.
The carboxylic acid group at the 3-position is a key functional group that can participate in several types of interactions. As a hydrogen bond donor and acceptor, it can form strong interactions with polar amino acid residues. Its acidic nature also means it can exist in a deprotonated (carboxylate) form at physiological pH, allowing for ionic interactions. The presence of a carboxylic acid moiety has been associated with various pharmacological activities in related heterocyclic compounds. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related pyridazine and carboxylic acid derivatives. nih.govnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are critical in understanding interactions with biological targets and in mechanisms like corrosion inhibition. gsconlinepress.comresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule is absorbed, distributed, and transported in biological systems.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN) are used to build a predictive model. semanticscholar.org For example, a QSAR model for a series of pyridazine derivatives might reveal that increased hydrophobicity and a specific charge distribution on the pyridazine ring are correlated with higher biological activity. Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
| Descriptor Type | Examples | Relevance in Predictive Modeling |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, Polarity |
| Steric | Molecular Weight, Volume | Size and shape constraints for binding |
| Hydrophobic | LogP | Membrane permeability, Distribution |
| Topological | Connectivity indices | Molecular branching and structure |
Intermolecular Interactions and Adsorption Phenomena
The way molecules of this compound interact with each other and with surfaces is crucial for understanding its solid-state properties and its performance in applications like corrosion inhibition.
Hirschfeld Surface Analysis
The analysis involves mapping properties onto a surface that separates a molecule from its neighbors in a crystal. The key outputs of this analysis include:
dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. These are typically visualized as red spots on the surface.
For a molecule like this compound, the following interactions would be expected to be prominent:
H···H Contacts: These are generally the most abundant type of contact, arising from the numerous hydrogen atoms on the phenyl and pyridazine rings. nih.gov
O···H/H···O Contacts: These are indicative of hydrogen bonding, which would be expected to be significant due to the carboxylic acid group.
C···H/H···C Contacts: These represent C-H···π interactions, which are important for the packing of aromatic systems. nih.gov
N···H/H···N Contacts: These can also contribute to hydrogen bonding, involving the nitrogen atoms of the pyridazine ring.
The relative contributions of these interactions can be quantified from the fingerprint plots, providing a detailed picture of the forces holding the crystal together.
| Interaction Type | Description | Expected Contribution |
| H···H | Interactions between hydrogen atoms | High |
| O···H/H···O | Hydrogen bonding involving the carboxylic acid group | Significant |
| C···H/H···C | C-H···π interactions | Moderate |
| N···H/H···N | Hydrogen bonding involving the pyridazine nitrogen atoms | Moderate |
Computational Studies on Adsorption Mechanisms (e.g., Corrosion Inhibition)
Pyridazine derivatives have been investigated as potential corrosion inhibitors for metals like steel in acidic environments. gsconlinepress.comresearchgate.netresearchgate.net Computational studies, particularly those using Density Functional Theory (DFT), are employed to understand the mechanism of adsorption of these inhibitors onto the metal surface.
These studies typically involve calculating various quantum chemical parameters for the inhibitor molecule, such as:
EHOMO and ELUMO: A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal. eurjchem.com
Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity and can lead to better inhibition efficiency. researchgate.net
Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface. gsconlinepress.com
Global Hardness (η) and Softness (σ): Soft molecules, which have a low hardness, are generally more reactive and can be more effective inhibitors. gsconlinepress.com
The adsorption of this compound onto a metal surface is proposed to occur through the interaction of the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen and oxygen atoms with the metal surface. The phenyl group can enhance the adsorption through π-π interactions with the surface. The carboxylic acid group can also participate in the adsorption process.
| Quantum Chemical Parameter | Significance in Corrosion Inhibition |
| EHOMO | High value indicates better electron-donating ability |
| ELUMO | Low value indicates better electron-accepting ability |
| Energy Gap (ΔE) | Small value suggests higher reactivity |
| Dipole Moment (μ) | High value can enhance accumulation on the surface |
| Global Softness (σ) | High value indicates higher reactivity |
In Silico ADME and Druglikeness Predictions
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties and to evaluate a compound's "druglikeness." nih.govmdpi.com
For this compound, a number of ADME parameters and druglikeness rules can be predicted using computational tools.
Druglikeness Rules:
Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate druglikeness and to determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:
Molecular weight ≤ 500 Da
LogP ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Veber's Rule: This rule suggests that good oral bioavailability is more likely for compounds with:
Number of rotatable bonds ≤ 10
Topological Polar Surface Area (TPSA) ≤ 140 Ų
Predicted ADME Properties:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess how well the compound is absorbed from the gut. frontiersin.org
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding where the compound goes in the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 enzymes, which are key for drug metabolism, can be predicted. mdpi.com
Excretion: Predictions can be made about the likely route of excretion, for example, through the kidneys.
Toxicity: In silico models can also predict potential toxicities, such as mutagenicity or cardiotoxicity. frontiersin.org
While a specific in silico ADME profile for this compound is not detailed in the available literature, based on its structure, it is likely to have favorable druglikeness properties. The presence of the carboxylic acid group will influence its polarity and absorption characteristics.
| ADME Parameter | Prediction Focus |
| A bsorption | Intestinal absorption, Caco-2 permeability |
| D istribution | Plasma protein binding, Blood-brain barrier penetration |
| M etabolism | Cytochrome P450 inhibition/substrate potential |
| E xcretion | Renal clearance |
| T oxicity | Mutagenicity, Cardiotoxicity |
Biological and Pharmacological Research Applications
In Vitro Biological Activity Profiling
The in vitro evaluation of 6-phenylpyridazine-3-carboxylic acid and its analogues has revealed a spectrum of biological activities, highlighting their potential as leads in drug discovery. These studies primarily involve screening against various microbial strains and cancer cell lines to determine their efficacy and mechanism of action at a cellular level.
Derivatives of the 6-phenylpyridazine core structure have been synthesized and systematically evaluated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi. The pyridazine (B1198779) nucleus is a key pharmacophore known to be present in compounds with a wide range of biological activities. ptfarm.plmdpi.com
Investigations into the antibacterial properties of this compound derivatives have shown varied levels of activity. Studies on related pyridazine compounds indicate that the core structure can contribute to antibacterial effects. ptfarm.pl For instance, a series of 6-substituted phenyl-tetrahydropyridazin-3-one derivatives, which share the 6-phenylpyridazine core, were synthesized and assessed for their antibacterial potential. ptfarm.pl These compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ptfarm.pl While specific data for the parent carboxylic acid is limited, research on analogous structures like ruthenium complexes of pyridazine-3-carboxylic acid has demonstrated anti-biofilm activity against Pseudomonas aeruginosa PAO1, suggesting that the pyridazine moiety can be a valuable component in developing antibacterial agents. mdpi.com
Table 1: Antibacterial Activity of Selected Pyridazine Derivatives
| Compound Type | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Staphylococcus aureus (Gram +) | Evaluated for antibacterial activity | ptfarm.pl |
| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Escherichia coli (Gram -) | Evaluated for antibacterial activity | ptfarm.pl |
| Ruthenium(II) complex with pyridazine-3-carboxylic acid | Pseudomonas aeruginosa PAO1 | 55% reduction in biofilm biomass at 1 mM | mdpi.com |
The antifungal potential of this chemical family has been more extensively documented. A study focused on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated notable activity against several fungal pathogens. nih.gov These compounds were prepared from mucochloric acid and benzene and tested for their ability to inhibit mycelial growth. nih.gov The results indicated good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov Similarly, other research involving 6-substituted phenyl-tetrahydropyridazin-3-ones reported their evaluation for antifungal activity against strains such as Candida albicans and Aspergillus niger. ptfarm.pl The parent pyridazine-3-carboxylic acid ligand has been noted to exhibit weak to moderate biological activity on its own. mdpi.com
Table 2: In Vitro Antifungal Activity of 6-Phenylpyridazine Derivatives
| Compound/Derivative | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Gibberella zeae | Good antifungal activity | nih.gov |
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Fusarium oxysporum | Good antifungal activity | nih.gov |
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Cercospora mandshurica | Good antifungal activity | nih.gov |
| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Candida albicans | Evaluated for antifungal activity | ptfarm.pl |
| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Aspergillus niger | Evaluated for antifungal activity | ptfarm.pl |
The pyridazine scaffold is also being explored for its potential against Mycobacterium tuberculosis. Research into 6-substituted phenyl-tetrahydropyridazin-3-one derivatives included screening for antitubercular activity against the H37Rv strain of M. tuberculosis. ptfarm.pl While detailed results for these specific compounds are part of broader research, the general class of pyridazine and pyrimidine carboxamides has been identified as a promising area for the development of novel antitubercular agents. nih.govresearchgate.net The synthesis of these compounds often involves the cyclocondensation of a β-aroyl propionic acid with hydrazine hydrate, followed by further chemical modifications. ptfarm.pl
The investigation of pyridazine derivatives as potential anticancer agents has yielded promising results. Studies show that compounds containing the 6-phenylpyridazine moiety can exhibit significant cytotoxic effects against various human cancer cell lines. nih.govmetu.edu.tr
Derivatives incorporating the 6-phenylpyridazine structure have demonstrated antiproliferative activity against a range of cancer cell types. For example, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated against five human cancer cell lines. nih.gov These compounds showed notable activity against breast cancer (MCF-7), melanoma (SK-MEL-28 and B16-F10), lung cancer (A-549), and glioma (Hs-683) cell lines. nih.gov Another study highlighted that 3,6-disubstituted 1,2-pyridazine derivatives possess excellent antiproliferative activity toward human colon and lung cancer cell lines. metu.edu.tr Furthermore, related structures such as N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxicity against human liver carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines. mdpi.com One derivative, compound 5l , was identified as a potential lead structure due to its potent activity and lower toxicity to normal liver cells. mdpi.com
Table 3: Cytotoxic Activity of 6-Phenylpyridazine Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | MCF-7 | Breast Cancer | Evaluated for anticancer activity | nih.gov |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | SK-MEL-28 | Melanoma | Evaluated for anticancer activity | nih.gov |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | A-549 | Lung Cancer | Evaluated for anticancer activity | nih.gov |
| 3,6-Disubstituted 1,2-Pyridazines | Colon Cancer Cell Lines | Colon Cancer | Excellent antiproliferative activity | metu.edu.tr |
| 3,6-Disubstituted 1,2-Pyridazines | Lung Cancer Cell Lines | Lung Cancer | Excellent antiproliferative activity | metu.edu.tr |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Comp. 5l) | HepG2 | Liver Carcinoma | IC₅₀ of 6.0 µM | mdpi.com |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Comp. 5l) | MDA-MB-231 | Breast Cancer | IC₅₀ of 7.0 µM | mdpi.com |
Anticancer Research
Mechanisms of Cellular Impact (e.g., Apoptosis Induction, Cell Cycle Modulation)
Direct studies detailing the impact of this compound on cellular apoptosis and cell cycle modulation are not extensively available. However, research on structurally related compounds indicates that the phenyl-heterocycle motif is a viable scaffold for developing agents with these cellular effects.
For example, a study on pyrazoline derivatives bearing a phenyl pyridazine core found that several compounds induced apoptosis in various cancer cell lines. nih.gov One notable derivative, compound 8k , exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 1.67 µM and was shown to induce apoptosis through the activation of caspase-3. nih.gov Another study on a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439 , found that its cytotoxicity was due to arresting cell cycle progression in mitosis, which was followed by the induction of apoptosis. nih.gov Furthermore, a novel quinazoline-4-carboxylic acid derivative, compound 6e , was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 cells. mdpi.com These findings suggest that the broader structural class to which this compound belongs has potential for modulating critical cellular processes like cell cycle and apoptosis.
Antiviral Investigations (e.g., against Influenza B, SARS-CoV-2 macrodomain, Nipah virus, Herpes, HIV)
While this compound has not been specifically identified as a potent antiviral agent against the listed viruses in the reviewed literature, its structural components—the carboxylic acid and pyridazine ring—are features found in various antiviral research compounds.
Influenza B: A molecular docking study explored the inhibitory potential of several tetrahydropyridazine-3-carboxylic acid derivatives against the Influenza B virus, suggesting that this chemical backbone could be a starting point for developing new anti-influenza candidates. orgchemres.org Other research has also identified various carboxylic acid derivatives as potential inhibitors of the influenza virus. mdpi.com
SARS-CoV-2 macrodomain: The carboxylic acid moiety is recognized as important for inhibiting the SARS-CoV-2 nsp3 macrodomain (Mac1), a viral enzyme that counteracts the host immune response. biorxiv.orgmdpi.com Research has shown that inhibitors incorporating a carboxylic acid group tend to have greater potency. biorxiv.org Although potent inhibitors have been developed, their activity did not always translate to a demonstrable antiviral effect in cellular models. nih.govnih.govresearchgate.net
Herpes Simplex Virus (HSV): Studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound of interest, have shown that they can inhibit the HSV-1 replicative cycle. nih.gov Certain derivatives exhibited antiviral activity against HSV-1 with EC50 values as low as 2.2 µM. researchgate.net
Human Immunodeficiency Virus (HIV): Carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. mdpi.com However, one study on a nonpeptidic protease inhibitor, GRL007 , which contains a benzene carboxylic acid moiety, found that despite potent enzyme inhibition (Ki of 12.7 pM), it lacked antiviral activity in cell-based assays, likely due to poor cellular uptake. nih.gov
No specific investigations linking this compound to activity against Nipah virus were found in the reviewed research.
Other Reported Bioactivities
There is no direct evidence of the vasorelaxant properties of this compound. However, research into its derivatives is more conclusive. Studies have shown that 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the well-known vasodilator hydralazine, exhibit concentration-dependent vasorelaxant effects on rat aortic rings. nih.gov The potency of these new hydrazinopyridazine compounds was found to be greater than that of hydralazine. nih.gov Other pyridazin-3-one derivatives have also been synthesized and shown to possess superior vasorelaxant activity. nih.gov
While direct studies on the anti-inflammatory effects of this compound are scarce, a novel 3-amino-6-phenylpyridazine derivative was developed and shown to possess antineuroinflammatory properties. nih.gov This compound selectively blocks the increased production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glial cells, which are hallmarks of neurodegenerative disease pathology. nih.gov This indicates that the 6-phenylpyridazine scaffold can be a foundation for developing anti-inflammatory agents.
Specific studies measuring the antioxidant capacity of this compound were not identified in the reviewed literature. In general, various carboxylic acids and their derivatives have been investigated for their antioxidant potential, but data for this specific compound is not available. nih.govmdpi.com
Neurotropic Activity
Functionally substituted pyridines and related heterocycles are recognized for their potential biological activities, including neurotropic properties. biosynth.comresearchgate.net Research into various pyridine and pyridazine derivatives has identified compounds with anticonvulsant and sedative effects. biosynth.comresearchgate.net For instance, studies on derivatives of 4-phenylpyridine-3-carboxylic acid, an isomer of the subject compound, have yielded molecules with anticonvulsant activity against seizures induced by corazole. biosynth.com These compounds were noted to act as psychological sedatives. biosynth.com While the broad class of pyridine carboxylic acid derivatives has been investigated for neurotropic activity, specific research detailing the neurotropic effects of this compound itself is not extensively covered in the available literature. researchgate.netnih.gov
Mechanistic Studies of Biological Action
Molecular Target Identification and Validation
The pyridazine-3-carboxylic acid scaffold has been utilized to identify inhibitors for specific molecular targets. A notable example is the identification of derivatives of 6-alkylaminopyridazine-3-carboxylic acid as inhibitors of the enzyme dopamine β-hydroxylase. nih.gov This enzyme is a key component in the biosynthesis of the neurotransmitter norepinephrine from dopamine. Its inhibition is a therapeutic strategy for conditions such as hypertension and heart failure. In this context, the molecular target, dopamine β-hydroxylase, was validated through in vitro testing of a series of synthesized derivatives based on the 6-pyridazine-3-carboxylic acid core. nih.gov
Receptor Binding and Enzyme Inhibition Mechanisms
The mechanism of action for derivatives of this compound has been explored through enzyme inhibition studies. A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against dopamine β-hydroxylase. nih.gov The study found that the nature of the substituent at the 6-position of the pyridazine ring played a crucial role in the inhibitory potency.
Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid demonstrated the most potent inhibitory activity against dopamine β-hydroxylase, with its efficacy being comparable to that of fusaric acid, a known inhibitor of the enzyme. nih.gov The synthesis of these inhibitors involved reacting methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines. nih.gov
Table 1: In Vitro Dopamine β-Hydroxylase Inhibitory Activity of 6-Substituted-pyridazine-3-carboxylic Acid Derivatives
| Compound | R Group (at position 6) | Inhibitory Activity (IC50) |
|---|---|---|
| Derivative 1 | -NH(CH₃) | Data not specified |
| Derivative 2 | -NH(C₂H₅) | Data not specified |
| Derivative 3 | -NH(CH₂C₆H₅) (benzylamino) | Most potent activity |
| Fusaric Acid | (Reference compound) | Potent inhibitory activity |
Data is based on a qualitative comparison mentioned in the study. nih.gov
Design and Optimization of Bioactive Derivatives
Lead Compound Identification and Development
The core structure of pyridazine-3-carboxylic acid serves as a valuable starting point, or lead structure, for the development of new bioactive agents. The systematic synthesis and testing of 6-alkylaminopyridazine-3-carboxylic acid derivatives for dopamine β-hydroxylase inhibition exemplifies this process. nih.gov In this research, the fundamental pyridazine-3-carboxylic acid moiety was the scaffold upon which various alkylamino side chains were introduced to explore structure-activity relationships and optimize inhibitory potency. nih.gov
In a related context, though with a modified core structure, derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been identified as having potential cardiotonic and vasorelaxant activities. researchgate.netnih.gov The pyridazinone core in these studies was highlighted as a "hit" for structural optimization to develop promising new vasorelaxants. researchgate.net This demonstrates how the broader phenyl-pyridazine framework is considered a viable lead for drug discovery efforts.
Pharmacological Applications in Medicinal Chemistry
The carboxylic acid group is a crucial functional group in drug design, often playing a key role in a molecule's pharmacophore by forming strong interactions with biological targets. wiley-vch.de The pyridazine nucleus itself is a recognized pharmacophore, and its derivatives are investigated for a wide array of therapeutic applications. The use of the 6-pyridazine-3-carboxylic acid scaffold to develop dopamine β-hydroxylase inhibitors is a prime example of its application in medicinal chemistry. nih.gov
Medicinal chemists often use established scaffolds like pyridazine carboxylic acid to create libraries of compounds for screening against various biological targets. nih.gov The ability to modify the core at different positions allows for the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The development of novel carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid—is also an active area of research to improve the drug-like properties of lead compounds. wiley-vch.denih.gov The this compound structure represents a versatile platform for such medicinal chemistry explorations.
Coordination Chemistry and Material Science Applications
Ligand Properties of 6-Phenylpyridazine-3-carboxylic Acid
The coordinating behavior of this compound is dictated by its distinct functional groups, which can interact with metal centers in various ways.
Based on studies of analogous compounds, this compound is expected to act as a polydentate ligand. researchgate.net The most probable coordination mode involves the formation of a stable five-membered chelate ring. This occurs through bidentate chelation, where a metal ion binds to one of the nitrogen atoms of the pyridazine (B1198779) ring and an adjacent oxygen atom from the deprotonated carboxylate group. mdpi.com Pyridine dicarboxylic acids, a related class of compounds, are well-documented to form coordination polymers with transition metals by utilizing the ring nitrogen and carboxylate oxygen atoms. researchgate.net
The carboxylic acid and pyridazine nitrogen atoms are central to the binding capabilities of the ligand. Upon deprotonation, the carboxylate group provides a negatively charged oxygen donor that forms a strong bond with a positively charged metal ion. mdpi.com Simultaneously, one of the lone pairs of electrons on a pyridazine nitrogen atom can form a coordinate bond with the same metal center. mdpi.com
In studies involving the closely related pyridazine-3-carboxylic acid, spectroscopic analysis confirmed that the ligand binds to metal ions bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen. mdpi.com This dual-point attachment is crucial for forming stable chelate structures that are the foundation of more complex coordination polymers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands like this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal conditions or at room temperature. Characterization is then performed using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and thermal analysis.
While specific studies on gadolinium(III) complexes with this compound are not extensively documented, research on Gd(III) complexes with similar biomolecules like pyridoxine provides a model for understanding their potential structure and synthesis. For instance, a novel pyridoxine-based Gd(III) complex was synthesized and characterized, revealing key coordination features. nih.govresearchgate.net
In one such complex, formulated as [GdIII(pyr)2(H2O)4]Cl3 · 2 H2O, the Gd(III) ion is eight-coordinate, bonded to eight oxygen atoms. nih.gov These oxygen donors come from the alcohol and phenolate groups of two pyridoxine ligands and four water molecules. nih.gov The synthesis involved reacting the ligand with a gadolinium salt, followed by characterization using single-crystal X-ray diffraction to determine the molecular structure. nih.govsemanticscholar.org This highlights a preference for oxygen donors and a high coordination number for the large Gd(III) ion, a behavior that could be anticipated for complexes with this compound.
Table 1: Crystallographic Data for an Analogous Gd(III) Complex
| Parameter | [GdIII(pyr)2(H2O)4]Cl3 · 2 H2O semanticscholar.org |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| Coordination No. | 8 |
| Donor Atoms | 8 Oxygen atoms |
Data derived from a complex with pyridoxine, a related ligand.
The coordination chemistry of Zinc(II) with pyridine-carboxylate and amino acid ligands has been widely explored, offering a template for the behavior of this compound. Zinc(II) complexes are often synthesized by reacting a zinc salt, such as zinc acetate or zinc perchlorate, with the respective ligand in an aqueous or alcoholic solution. researchgate.netnih.gov
Characterization of these complexes reveals that Zn(II) can form stable chelates through nitrogen and oxygen donor atoms. nih.gov For example, in complexes with amino acids, five-membered chelate rings are commonly formed via coordination with the amino nitrogen and an oxygen from the deprotonated carboxyl group. nih.gov Depending on the ligands involved, Zn(II) can adopt various geometries, including distorted octahedral. ias.ac.in The resulting complexes are typically characterized by elemental analysis, NMR, and IR spectroscopy, with single-crystal X-ray diffraction providing definitive structural proof. nih.gov
Table 2: Synthesis and Characterization of Analogous Zn(II) Complexes
| Ligand | Synthesis Method | Resulting Geometry | Characterization |
|---|---|---|---|
| N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Reaction of Zn(ClO4)2 with ligand in ethanol ias.ac.in | Distorted Octahedral ias.ac.in | X-ray Crystallography, Spectroscopic Tools ias.ac.in |
| Proteinogenic Amino Acids | Reaction of ZnO with amino acids in water nih.gov | Five-membered chelates nih.gov | 1H NMR, Elemental Analysis, X-ray Diffraction nih.gov |
Data derived from complexes with related pyridine-carboxamide and amino acid ligands.
Research on Copper(II) complexes with a closely related derivative, 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid (HPDC), provides direct insight into the potential structures formed with this compound. Two new Cu(II) complexes using this ligand have been synthesized and characterized. tandfonline.comresearchgate.net
One complex, Cu(PDC)2·H2O, exhibits a zero-dimensional structure where the metal center is coordinated to the ligand. tandfonline.comresearchgate.net A second complex, {[Cu(1,3-BIP)(PDC)(NO3)]·2H2O}n, forms a one-dimensional ring structure. tandfonline.comresearchgate.net The synthesis of these compounds involved reacting the ligand with a Cu(II) salt. tandfonline.comresearchgate.net Characterization via single-crystal X-ray diffraction revealed the precise coordination environment and molecular architecture. tandfonline.comresearchgate.net Such studies on analogous pyridazine carboxyl derivatives demonstrate the capacity of these ligands to create diverse structural motifs, from discrete molecules (0D) to extended chains (1D), often further linked by hydrogen bonding to form 3D supramolecular frameworks. tandfonline.comresearchgate.net
Table 3: Structural Features of an Analogous Cu(II) Complex
| Complex | Dimensionality | Key Structural Feature |
|---|---|---|
| Cu(PDC)2·H2O tandfonline.comresearchgate.net | 0D Molecule | Forms a 3D supramolecular framework via hydrogen bonding. tandfonline.comresearchgate.net |
| {[Cu(1,3-BIP)(PDC)(NO3)]·2H2O}n tandfonline.comresearchgate.net | 1D Chain | Exhibits a one-dimensional ring structure. tandfonline.comresearchgate.net |
Data derived from complexes with 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.
Iridium(III) Complexes
Iridium(III) complexes are of particular interest due to their rich photophysical and photochemical properties, which are often tunable by the ligand environment. mdpi.comnih.gov Typically, the synthesis of such complexes involves the reaction of an iridium(III) precursor, such as iridium(III) chloride hydrate, with the desired ligand. mdpi.com The general synthetic route often proceeds through a chloro-bridged iridium dimer, which is subsequently reacted with other ligands to form the final monomeric complex. mdpi.com While specific studies on iridium(III) complexes with this compound are scarce, research on related phenylpyridine and pyridazine-based ligands indicates that such complexes would likely exhibit a distorted octahedral geometry. unimi.itresearchgate.net The coordination environment around the iridium(III) center would be saturated by the nitrogen and oxygen atoms of the this compound ligand, and potentially other ancillary ligands. nih.gov
Structural Elucidation of Metal Complexes
The precise determination of the three-dimensional structure and bonding within metal complexes is crucial for understanding their properties and potential applications.
Single Crystal X-ray Diffraction Analysis
For instance, a dinuclear gadolinium(III) complex incorporating the related 6-phenylpyridine-2-carboxylate anion has been characterized. mdpi.com The analysis revealed an eight-coordinated Gd(III) ion. mdpi.com Similarly, a trinuclear zinc(II) complex with 6-phenylpyridine-2-carboxylic acid was found to have a structure where the Zn(II) ions exhibit different coordination numbers, leading to a complex three-dimensional network. semanticscholar.org Ruthenium complexes with pyridazine-3-carboxylic acid have also been synthesized and their structures confirmed by SC-XRD analysis, showing the ligand binding to the metal ion in a bidentate fashion through a pyridazine nitrogen and a carboxylate oxygen. mdpi.com These examples highlight the diverse coordination modes that can be expected for metal complexes of this compound.
Table 1: Crystallographic Data for a Related Gd(III) Complex
| Parameter | [Gd2(L)4(Phen)2(H2O)2(DMF)2]·2H2O·2Cl |
| Chemical Formula | C88H80Cl2Gd2N12O14 |
| Formula Weight | 2002.02 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.234(2) |
| b (Å) | 13.567(3) |
| c (Å) | 15.678(3) |
| α (°) | 108.56(3) |
| β (°) | 98.78(3) |
| γ (°) | 101.23(3) |
| Volume (ų) | 2112.3(8) |
| Z | 1 |
| Data from a study on a dinuclear Gd(III) complex with 6-phenylpyridine-2-carboxylate anion (L), 1,10-phenanthroline (Phen), and N,N-dimethylformamide (DMF). mdpi.com |
Spectroscopic Characterization (IR, UV-Vis, NMR, Mass Spectrometry)
A suite of spectroscopic techniques is essential for characterizing metal complexes in various states.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylic acid group to the metal center. In a study of a Gd(III) complex with 6-phenylpyridine-2-carboxylic acid, the characteristic asymmetric and symmetric stretching vibrations of the COO⁻ group were observed at approximately 1619 cm⁻¹ and 1425 cm⁻¹, respectively, indicating coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of iridium(III) complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligands, and broader, less intense bands in the visible region attributed to metal-to-ligand charge transfer (MLCT) transitions. unimi.it These MLCT bands are crucial for the photocatalytic and light-emitting properties of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. The coordination of a ligand to a metal center typically induces shifts in the NMR signals of the ligand's protons and carbons, providing information about the binding mode. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized complexes. mdpi.com
Catalytic Applications of Metal Complexes
The unique electronic and structural features of metal complexes with ligands like this compound make them promising candidates for various catalytic applications.
Photocatalytic Carbon Dioxide Reduction
The conversion of carbon dioxide into valuable chemical fuels using visible light is a significant area of research aimed at addressing climate change and energy demands. Iridium(III) complexes, in particular, have been extensively studied as photocatalysts for CO₂ reduction due to their ability to absorb visible light and initiate the necessary electron transfer processes. acs.orgresearchgate.net
While there are no specific reports on the use of iridium(III) complexes of this compound for this purpose, a dinuclear Gd(III) complex with the related 6-phenylpyridine-2-carboxylic acid has shown excellent catalytic activity for the photocatalytic reduction of CO₂ to carbon monoxide (CO) and methane (CH₄). mdpi.com After three hours of irradiation, this complex yielded 22.1 μmol/g of CO and 6.0 μmol/g of CH₄, with a selectivity for CO of 78.5%. mdpi.com This suggests that metal complexes of this compound could also be effective in this application.
Table 2: Photocatalytic CO₂ Reduction Activity of a Related Gd(III) Complex
| Product | Yield (μmol/g) after 3h | Selectivity (%) |
| CO | 22.1 | 78.5 |
| CH₄ | 6.0 | 21.5 |
| Data from a study on a dinuclear Gd(III) complex with 6-phenylpyridine-2-carboxylate anion. mdpi.com |
Other Catalytic Transformations
Beyond CO₂ reduction, metal complexes of similar ligands have demonstrated activity in other catalytic transformations. For example, a trinuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to be an active catalyst for the oxidation of benzyl alcohol to benzaldehyde. semanticscholar.org Under optimized conditions, a benzaldehyde yield of 50.8% was achieved. semanticscholar.org This indicates that metal complexes of this compound could also be explored for various oxidation and other organic transformations.
Applications in Optical and Electronic Materials (e.g., Fluorescence Properties)
Direct experimental data on the fluorescence properties and specific applications of this compound in optical and electronic materials are not extensively documented. However, the inherent electronic characteristics of the pyridazine core suggest potential in this field. Pyridazine and other nitrogen-containing heterocycles like pyridine and pyrazine are known for their distinct electronic properties, which can be leveraged in the design of functional materials. iiste.orgiiste.orgresearchgate.net
The pyridazine ring is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. nih.gov This feature makes it an attractive building block for donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic materials. nih.gov In such a structure, the pyridazine moiety can act as the electron-acceptor component. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic properties of the parent pyridazine molecule, providing insights into its potential for such applications. iiste.orgiiste.orgresearchgate.net These studies calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and polarizability, which are crucial for predicting a material's electronic behavior. iiste.orgiiste.orgresearchgate.net
For instance, a smaller HOMO-LUMO gap can indicate a higher potential for conductivity, making a material suitable for use in organic semiconductors. researchgate.net The calculated properties for pyridazine suggest it is more reactive than benzene and that the introduction of nitrogen atoms generally improves the electronic properties relevant to semiconductor applications. iiste.orgresearchgate.net
While reports on pyridazine derivatives for optoelectronics are still emerging, some have been investigated as host materials for Organic Light-Emitting Diodes (OLEDs) and in materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov The TADF mechanism is particularly important for creating highly efficient OLEDs. This suggests that tailored derivatives of this compound could potentially be designed to exhibit useful photophysical properties.
Table 1: Theoretical Electronic Properties of Parent Pyridazine Molecule
This table presents calculated values for the unsubstituted pyridazine molecule to illustrate the fundamental electronic characteristics of the core structure. The values are derived from Density Functional Theory (DFT) calculations.
| Property | Calculated Value | Significance in Materials Science |
| HOMO-LUMO Energy Gap | ~5.8 eV | Indicates the energy required to excite an electron; lower gaps are often desirable for semiconductor applications. researchgate.net |
| Dipole Moment | ~4.67 Debye | A high dipole moment can influence molecular packing and intermolecular interactions in solid-state materials. researchgate.net |
| Average Polarizability | High | Relates to how easily the electron cloud is distorted by an electric field, affecting the material's optical properties. iiste.org |
Note: Data is for the parent pyridazine molecule and serves as a reference for the general properties of this class of compounds.
Corrosion Inhibition by Pyridazine Derivatives
A significant area of application for pyridazine derivatives is in the protection of metals against corrosion, particularly for mild steel in acidic environments. liberty.edu These compounds function as corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and other functional groups, which act as centers for adsorption.
The protective action of pyridazine derivatives begins with their adsorption onto the metal surface. This process can occur through two main mechanisms: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it via protonated nitrogen atoms or through anions from the acid (e.g., Cl⁻) that have already adsorbed onto the surface.
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyridazine and phenyl rings can be donated to the vacant d-orbitals of the metal (e.g., iron), forming a stable coordinate bond.
The adsorption process is often a combination of both physisorption and chemisorption. The inhibitor molecules displace water molecules and other ions that are already adsorbed on the metal surface, forming a more stable and protective layer. nih.gov This adsorption behavior can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. This relationship helps in understanding the inhibitor-metal surface interaction.
The effectiveness and mechanism of corrosion inhibitors are investigated using a variety of specialized techniques. These methods provide both quantitative data on the reduction of corrosion rates and qualitative information about the protective film formed on the metal surface.
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current. The resulting polarization curves can determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A lower icorr value in the presence of an inhibitor indicates effective corrosion inhibition. PDP studies can also reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). Many pyridazine derivatives have been shown to act as mixed-type inhibitors.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. By applying a small amplitude AC signal at different frequencies, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in the Rct value and a decrease in the Cdl value upon addition of the inhibitor signify the formation of a protective adsorbed layer on the metal surface. The inhibition efficiency can be calculated from the Rct values.
Surface Analysis Techniques:
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. By comparing the surface morphology of a metal sample immersed in acid with and without an inhibitor, the protective effect of the inhibitor can be visually confirmed. A smoother surface is observed in the presence of an effective inhibitor, whereas a heavily damaged and pitted surface is seen in the uninhibited solution.
Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface. EDX spectra of a protected metal surface can confirm the presence of elements from the inhibitor molecule (like nitrogen and carbon), providing direct evidence of its adsorption.
UV-Visible Spectroscopy: This technique can be used to detect the formation of a complex between the metal ions and the inhibitor molecules in the corrosive solution, which can support the mechanism of chemical adsorption.
Table 2: Performance of Various Pyridazine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
This table summarizes experimental data from studies on different pyridazine derivatives, demonstrating their effectiveness as corrosion inhibitors.
| Pyridazine Derivative | Technique | Concentration | Inhibition Efficiency (IE%) | Key Finding |
| PZ-yl | EIS | 1 x 10⁻³ M | 96% | Acts as a mixed-type inhibitor, with efficiency increasing with concentration. nih.gov |
| PZ-oxy | EIS | 1 x 10⁻³ M | 94% | Forms a protective layer, displacing water molecules at the metal-solution interface. nih.gov |
| Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (P1) | Weight Loss | 1 x 10⁻³ M | ~100% | Inhibition occurs through adsorption on the metal surface without changing the corrosion mechanism. iiste.org |
| 6-phenyl-2H-pyridazine-3-thione (PPYS) | Gravimetric | 1 x 10⁻³ M | 95.7% | The presence of a sulfur atom enhances the adsorption and inhibitory effect compared to its oxygen analog. researchgate.net |
| 6-phenyl-2H-pyridazine-3-one (PPYO) | Gravimetric | 1 x 10⁻³ M | 85.1% | Shows good inhibition, though less effective than the thione derivative. researchgate.net |
Conclusion and Future Research Directions
Summary of Key Research Findings
Investigations into derivatives of the 6-phenylpyridazine core have yielded compounds with significant biological activities across several therapeutic areas. Although research on the parent carboxylic acid is often focused on its role as a synthetic intermediate, studies on its closely related analogues have produced key findings:
Cardiovascular Effects: Derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, which are structurally related to 6-phenylpyridazine-3-carboxylic acid, have demonstrated potent vasorelaxant and cardiotonic activities. researchgate.netnih.gov Notably, some compounds exhibited greater potency than the standard drug hydralazine, highlighting the potential of this scaffold in developing treatments for cardiovascular diseases. researchgate.net
Anti-inflammatory and Neuroprotective Properties: A novel 3-amino-6-phenylpyridazine derivative was identified as a selective inhibitor of glial activation. nih.gov This compound effectively blocks the overproduction of pro-inflammatory cytokines like IL-1β and nitric oxide (NO) by activated glial cells, suggesting a therapeutic approach for neurodegenerative diseases where neuroinflammation is a key pathological feature. nih.gov
Antimicrobial Activity: Various pyridazine (B1198779) derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing potent activity against bacterial and fungal strains. researchgate.netresearchgate.net The core structure is considered an advantageous scaffold for developing new antimicrobial agents. researchgate.net
Broad Bioactivity Spectrum: The pyridazine ring is a component in numerous therapeutic agents, demonstrating a wide range of biological effects, including antiviral, anticancer, anticonvulsant, and antihypertensive properties. nih.gov This broad spectrum suggests that the this compound scaffold holds promise for diverse medicinal chemistry applications.
The research collectively indicates that the 6-phenylpyridazine moiety is a privileged structure. Derivatization, particularly at the 3- and 6-positions of the pyridazine ring, allows for the fine-tuning of pharmacological activity.
Table 1: Biological Activities of Selected 6-Phenylpyridazine Derivatives
| Compound Class | Specific Derivative Example | Biological Activity | Key Finding |
|---|---|---|---|
| Pyridazinone | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone-5-carboxylic acid | Vasorelaxant | Exhibited potent activity with an EC₅₀ value of 0.339 µM, significantly lower than the standard hydralazine. researchgate.net |
| Aminopyridazine | 3-amino-6-phenylpyridazine derivative | Anti-neuroinflammatory | Selectively blocks the production of IL-1β and iNOS in activated glia. nih.gov |
| Pyridazine Hydrazide | Amino-1-(6-phenyl-pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid hydrazide | Antimicrobial | Showed potent antimicrobial activity in in-vitro tests. researchgate.net |
Challenges and Opportunities in the Field
Despite the promising results, the development of drugs based on the this compound scaffold faces several challenges and offers significant opportunities.
Challenges:
Structure-Activity Relationship (SAR) Elucidation: A comprehensive SAR for 6-phenylpyridazine derivatives is yet to be fully established. Systematic studies are required to understand how modifications to the phenyl ring and the carboxylic acid group affect potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties: While the pyridazine ring's polarity can be advantageous, properties such as solubility and metabolic stability of derivatives must be carefully optimized to ensure favorable drug-like characteristics. nih.gov
Synthetic Accessibility: While numerous synthetic routes to pyridazine derivatives exist, developing efficient, scalable, and cost-effective methods for producing specific analogues for large-scale studies remains a challenge. researchgate.netgoogle.com
Opportunities:
Bioisosteric Replacement: The pyridazine ring is considered an attractive bioisostere for the phenyl ring. nih.gov Its unique properties, including a high dipole moment and dual hydrogen-bond accepting capacity, can be exploited to solve common drug development issues like metabolic instability or off-target effects (e.g., hERG channel inhibition). nih.gov
Exploiting Polarity: The inherent polarity of the pyridazine nucleus can be leveraged to design molecules with improved aqueous solubility and reduced cytochrome P450 inhibitory effects, which are desirable attributes for drug candidates. nih.gov
Versatile Chemical Handle: The carboxylic acid group at the 3-position serves as a versatile handle for chemical modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives to explore a wide chemical space and optimize biological activity.
Prospective Research Avenues for this compound
Future research should focus on systematically exploring the therapeutic potential of this compound and its derivatives. Several avenues warrant investigation:
Targeted Library Synthesis: A focused effort to synthesize libraries of novel derivatives is crucial. This should involve:
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a range of amides and esters to modulate binding interactions and cell permeability.
Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to probe for additional binding pockets and improve pharmacokinetic profiles.
Exploration of New Therapeutic Targets: Given the broad bioactivity of pyridazines, derivatives of this compound should be screened against a wider array of biological targets, including protein kinases, enzymes involved in metabolic disorders, and viral proteins.
Computational and Structural Studies: The use of in-silico methods, such as molecular docking and molecular dynamics simulations, can help elucidate the binding modes of active compounds and guide the rational design of more potent and selective inhibitors. Co-crystallization of lead compounds with their target proteins would provide invaluable structural insights for optimization.
Fragment-Based Drug Discovery: this compound can be utilized as a fragment in fragment-based screening campaigns to identify novel starting points for drug discovery programs targeting various diseases.
Development of Advanced Intermediates: Research into novel and efficient synthetic methodologies will facilitate easier access to a wider range of derivatives, accelerating the drug discovery process. ekb.eg
By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 6-phenylpyridazine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized pyridazine precursors. A common approach includes:
- Step 1 : Formation of the pyridazine ring via condensation reactions (e.g., using hydrazine derivatives and diketones).
- Step 2 : Introduction of the phenyl group at the 6-position via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions (N₂/Ar atmosphere) .
- Step 3 : Oxidation of a methyl or alcohol group at the 3-position to a carboxylic acid using KMnO₄ or CrO₃ in acidic media .
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading to improve yield (reported 45–70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group integration at δ 7.2–7.6 ppm) and carboxylic acid proton (broad peak at δ 10–12 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 243.08 for C₁₁H₈N₂O₂) .
Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The carboxylic acid enhances water solubility at neutral/basic pH (forming carboxylate salts) but reduces it in acidic media. Co-solvents (DMSO:water 1:1) are used for biological assays .
- Reactivity : The acid participates in amide bond formation (e.g., EDC/HOBt coupling) and esterification (MeOH/H⁺), enabling derivatization for drug discovery .
Q. What are the key considerations for storing this compound to ensure stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group or photodegradation of the pyridazine ring. Stability studies show >90% integrity after 6 months under these conditions .
Q. Which computational tools are effective for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP/Dissociation Constant (pKa) : Use MarvinSketch or ACD/Labs to estimate logP (~1.8) and pKa (~3.2 for the carboxylic acid).
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling steps during synthesis be systematically addressed?
- Methodological Answer : Troubleshoot using:
- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (XPhos) to improve cross-coupling efficiency .
- Oxygen Sensitivity : Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) to prevent catalyst deactivation .
- Reaction Monitoring : Track aryl boronic acid consumption via TLC (Rf shift) or in situ IR spectroscopy .
Q. What strategies resolve regioselectivity conflicts in electrophilic substitution reactions on the pyridazine ring?
- Methodological Answer :
- Directing Groups : Temporarily introduce –NO₂ or –OMe at specific positions to direct electrophiles (e.g., bromination at the 4-position) .
- Computational Modeling : DFT calculations (Gaussian 09) predict electron density distribution to identify reactive sites .
Q. How should researchers analyze contradictory biological activity data across cell-based assays?
- Methodological Answer :
- Orthogonal Assays : Combine MTT cytotoxicity, apoptosis markers (Annexin V), and target-specific ELISA to differentiate off-target effects .
- Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values; inconsistencies may indicate assay interference (e.g., compound aggregation) .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
Q. How can solubility limitations in in vivo studies be mitigated without structural modification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
